molecular formula C11H15ClN4O2 B259515 4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine

4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine

Cat. No. B259515
M. Wt: 270.71 g/mol
InChI Key: XWIFUKJBNJMQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes and signaling pathways involved in inflammation and tumor growth. It may also modulate neurotransmitter systems in the brain, thereby potentially improving cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory, antitumor, and antiviral activity. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine is its potent activity against a wide range of targets, including inflammation, tumors, and viruses. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine. One potential direction is the development of this compound as a therapeutic agent for the treatment of inflammation, tumors, and viral infections. Another potential direction is the study of this compound's mechanism of action, which may provide insights into the development of new therapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

Several methods have been developed for the synthesis of 4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine. One of the most commonly used methods involves the reaction of 4-chloro-5-nitro-2-methylpyrimidine with 2-methylpiperidine in the presence of a catalyst such as palladium on carbon. This method yields the desired compound in high yield and purity.

Scientific Research Applications

4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine has been studied extensively for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, antitumor, and antiviral activity. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C11H15ClN4O2

Molecular Weight

270.71 g/mol

IUPAC Name

4-chloro-2-methyl-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine

InChI

InChI=1S/C11H15ClN4O2/c1-7-5-3-4-6-15(7)11-9(16(17)18)10(12)13-8(2)14-11/h7H,3-6H2,1-2H3

InChI Key

XWIFUKJBNJMQNM-UHFFFAOYSA-N

SMILES

CC1CCCCN1C2=C(C(=NC(=N2)C)Cl)[N+](=O)[O-]

Canonical SMILES

CC1CCCCN1C2=C(C(=NC(=N2)C)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.